Phenylmagnesium chloride

Catalog No.
S584932
CAS No.
100-59-4
M.F
C6H5ClMg
M. Wt
136.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylmagnesium chloride

CAS Number

100-59-4

Product Name

Phenylmagnesium chloride

IUPAC Name

magnesium;benzene;chloride

Molecular Formula

C6H5ClMg

Molecular Weight

136.86 g/mol

InChI

InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1

InChI Key

IWCVDCOJSPWGRW-UHFFFAOYSA-M

SMILES

C1=CC=[C-]C=C1.[Mg+2].[Cl-]

Solubility

Reacts with water
Soluble in tetrahydrofuran
Soluble in ether (ethyl ether, other ethers may be used as solvents)

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[Cl-]

Organic Synthesis:

  • Formation of Carbon-Carbon Bonds: PhMgCl reacts with various carbonyl compounds (aldehydes, ketones, esters, and amides) to form new carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules, including pharmaceuticals, natural products, and materials.
  • Synthesis of Alcohols: PhMgCl reacts with water to form a primary alcohol, phenylmethanol. This reaction is used to introduce a hydroxyl group (-OH) into organic molecules.
  • Synthesis of Amines: PhMgCl can be used to prepare primary amines through reactions with imines or enamines. This approach is valuable for introducing nitrogen-containing functionalities into organic molecules.

Cross-Coupling Reactions:

PhMgCl serves as a nucleophilic coupling partner in various cross-coupling reactions, allowing for the formation of specific carbon-carbon bonds between different organic fragments. These reactions are powerful tools for constructing complex molecules with desired functionalities.

  • Negishi Coupling: PhMgCl reacts with organohalides (compounds containing halogen atoms like Cl or Br) in the presence of a nickel catalyst to form carbon-carbon bonds. This reaction is particularly useful for synthesizing alkenes and complex organic molecules.
  • Suzuki-Miyaura Coupling: PhMgCl can be coupled with aryl or vinyl boronic esters using a palladium catalyst to form biaryl or vinylated compounds. This reaction is widely used in the synthesis of pharmaceuticals and functional materials.

Other Applications:

Beyond organic synthesis, PhMgCl finds applications in other research areas:

  • Battery Research: PhMgCl is being explored as a potential electrolyte component for rechargeable magnesium batteries due to its unique properties.

Phenylmagnesium chloride is an organomagnesium compound with the chemical formula C₆H₅ClMg. It belongs to the class of Grignard reagents, which are pivotal in organic synthesis due to their reactivity with various electrophiles. This compound appears as a colorless to pale yellow solution and is typically handled in anhydrous conditions due to its high reactivity with moisture and air, which can lead to the liberation of flammable gases.

PhMgCl is a hazardous compound due to several factors:

  • Flammability: Solutions of PhMgCl in organic solvents are highly flammable and can ignite readily [8].
  • Air and Moisture Sensitivity: Reacts violently with water or moisture, generating flammable hydrogen gas [8].
  • Skin and Eye Corrosivity: Contact with the skin or eyes can cause severe burns [8].

Safety Precautions:

  • Handle PhMgCl under an inert atmosphere (e.g., nitrogen) using appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [8].
  • Work in a well-ventilated fume hood to avoid inhalation hazards.
  • Store PhMgCl under inert atmosphere in tightly sealed containers [8].

Phenylmagnesium chloride is known for its ability to react with a variety of electrophiles, facilitating the formation of carbon-carbon bonds. Notable reactions include:

  • Reaction with Carbonyl Compounds: It reacts with aldehydes and ketones to form alcohols.
  • Reaction with Esters: The compound can also react with esters, yielding tertiary alcohols after hydrolysis.
  • Reactions with Water and Acids: When exposed to water or acids, phenylmagnesium chloride decomposes, producing toxic and flammable vapors such as hydrogen gas and phenol .

Phenylmagnesium chloride can be synthesized through several methods:

  • Direct Reaction with Chlorobenzene: The most common method involves reacting magnesium metal with chlorobenzene in anhydrous ether or tetrahydrofuran at elevated temperatures .
  • Using Catalysts: The addition of catalytic amounts of certain Lewis acids can enhance the yield of phenylmagnesium chloride during synthesis .
  • Alternative Hydrocarbon Medium: Synthesis can also occur in hydrocarbon solvents, where the presence of specific additives may improve reaction efficiency .

Phenylmagnesium chloride serves numerous roles in organic synthesis:

  • Nucleophile in Organic Reactions: It acts as a strong nucleophile in reactions forming new carbon-carbon bonds.
  • Synthesis of Pharmaceuticals: Its derivatives are often utilized in the pharmaceutical industry for drug development.
  • Polymer Chemistry: It finds applications in polymerization processes.

Research on interaction studies involving phenylmagnesium chloride primarily focuses on its reactivity with various electrophiles and other organometallic compounds. For instance, studies have shown that it can interact effectively with thianthrene cation radicals, indicating potential pathways for redox reactions . These interactions are crucial for understanding its behavior in complex synthetic pathways.

Several compounds share structural or functional similarities with phenylmagnesium chloride. Here’s a comparison highlighting its uniqueness:

Phenylmagnesium chloride is distinctive due to its specific reactivity profile and utility as a Grignard reagent, making it invaluable in synthetic organic chemistry.

Color/Form

Crystals

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (45.07%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

100-59-4

Wikipedia

Phenyl magnesium chloride

Methods of Manufacturing

Prepared by reacting chlorobenzene with magnesium at reflux temperatures in the presence of catalytic amounts of an organic nitrate.
Chloro-, bromo-, or iodobenzene will react with magnesium metal in ethereal solvents to produce phenylmagnesium chloride, bromide, or iodide (Grignard reagents).

General Manufacturing Information

Magnesium, chlorophenyl-: ACTIVE
Grignard reagent is basically an organomagnesium halide having a formula of RMgX where X is a halogen, and R is an alkyl or aryl (based on a benzene ring) group. On the event of Grignard Reaction, Grignard reagent is added to a ketone or aldehyde, to form a tertiary or secondary alcohol, respectively. The reaction with formaldehyde leads to a primary alcohol. Grignard reagent can be used for determining the number of halogen atoms present in a halogen compound. ... Used for the chemical analysis of certain triacylglycerols. /Grignard reagent/

Dates

Modify: 2023-08-15

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